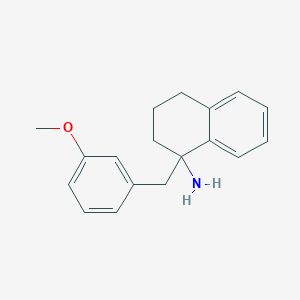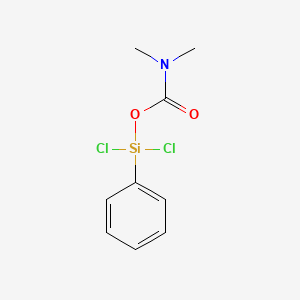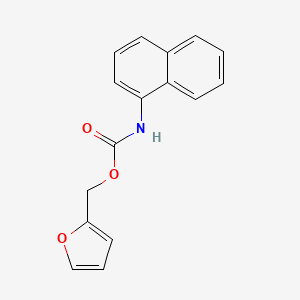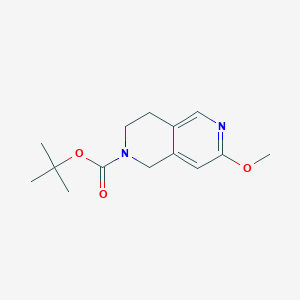
1,6-Bis(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into a naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(trifluoromethyl)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of novel fluorinated polymers with low dielectric constants, which are essential for advanced electronic devices.
Pharmaceuticals: The trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable building block in drug design.
Agrochemicals: The compound’s unique properties are leveraged in the development of new agrochemicals with improved efficacy and environmental stability.
Wirkmechanismus
The mechanism by which 1,6-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the trifluoromethyl groups. These groups can significantly alter the reactivity and interaction of the naphthalene ring with various molecular targets. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(trifluoromethyl)naphthalene
- 1,5-Bis(trifluoromethyl)naphthalene
- 2,6-Bis(trifluoromethyl)naphthalene
Comparison: 1,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups, which can lead to different electronic and steric effects compared to its isomers. This unique positioning can result in distinct reactivity and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C12H6F6 |
|---|---|
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
1,6-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H |
InChI-Schlüssel |
VBPMOMFXDNYVEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)













